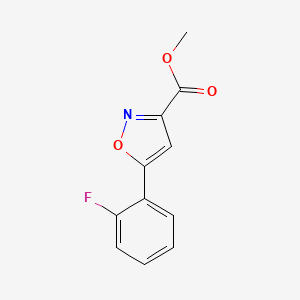

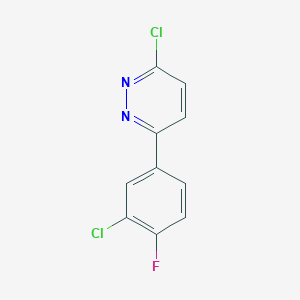

5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

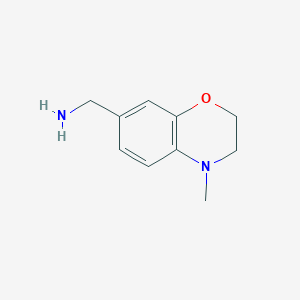

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The specific compound you mentioned has additional functional groups attached to the pyrazole ring, including an amino group, a difluorophenyl group, and a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-arylimino-1,3,4-thiadiazoles have been synthesized using various substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides . The synthetic methodology features mild room-temperature conditions, large substrate scope, wide array of functional groups on both reactants, and good to high reaction yields .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction analysis . This technique allows for the determination of the positions of atoms within a crystal and can provide detailed information about the structure of the compound.Chemical Reactions Analysis

The compound may participate in various chemical reactions due to the presence of reactive functional groups. For example, compounds containing a thiadiazole ring have been shown to participate in numerous one-step heteroannulation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present in the molecule. For example, the presence of the sulfur atom in thiadiazoles contributes to their relatively good liposolubility .Applications De Recherche Scientifique

Corrosion Inhibition : Pyranopyrazole derivatives, including similar compounds to 5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been studied for their effectiveness in inhibiting corrosion of mild steel in HCl solution. Their high inhibition efficiency makes them valuable in the field of corrosion protection (Yadav et al., 2016).

Synthetic Chemistry and Unexpected Reactions : Investigations have been conducted on the synthesis of new compounds from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including unexpected formations of pyrazolopyrimidines during these synthetic processes (Faria et al., 2013).

Biological Evaluation and In Silico Study : Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated for their biological activity, including antibacterial and anti-tuberculosis effects. These studies also involve in silico ADME pharmacokinetic predictions and molecular docking studies to understand the binding affinity of these compounds (Vasava et al., 2019).

Catalysis in Chemical Synthesis : The use of alumina–silica-supported MnO2 as a recyclable catalyst in the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been explored, showing high yields and environmental friendliness (Poonam & Singh, 2019).

Antiviral Evaluation : Some derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential medicinal applications of these compounds (Shamroukh et al., 2007).

Crystal Structure and Mechanistic Investigation : Research has been conducted on the crystal structure of related compounds and the investigation of their reaction mechanisms with unsaturated carbonyl compounds, providing insights into their chemical behavior (Liu et al., 2013).

Orientations Futures

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets by binding to specific sites, leading to changes in the function of the target .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It is likely that the compound induces changes in cellular function and signaling pathways, leading to various biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

5-amino-1-(2,3-difluorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4/c1-6-7(5-14)11(15)17(16-6)9-4-2-3-8(12)10(9)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVMSEJDSQHZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601160762 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-difluorophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,3-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

2197055-19-7 | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-difluorophenyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2197055-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(2,3-difluorophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B1415368.png)

![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)